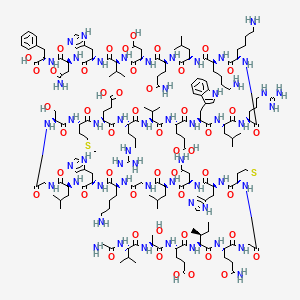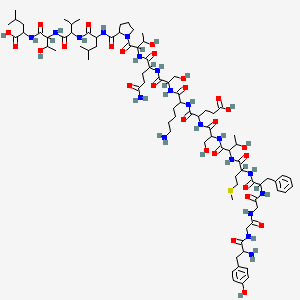
N-Methyl-4-(dimethylamino)benzylamine Hydrochloride
Descripción general
Descripción
“N-Methyl-4-(dimethylamino)benzylamine Hydrochloride” is a chemical compound. It is used in the production of dyes and can also be used as a catalytic agent . It is soluble in water .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new organic material 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) is synthesized via Knoevenagel condensation reaction followed by metathesization reaction .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the molecular structure of the DSDNS crystal was solved by single crystal X-ray diffraction (SXRD) techniques .
Physical And Chemical Properties Analysis
“N-Methyl-4-(dimethylamino)benzylamine Hydrochloride” has a molecular weight of 223.14 . It is soluble in water .
Aplicaciones Científicas De Investigación
- 4-(Dimethylamino)benzaldehyde : This compound is used in Ehrlich and Kovac′s reagents to test indole. It is also used to prepare aldehydes from Grignard reagents. In addition, it is used as a color test reagent for pyrroles, primary amines, and hydrazines .
- 4-Dimethylamino-N-benzylcathinone (hydrochloride) : This is an analytical reference standard categorized as a cathinone. It is intended for research and forensic applications .
Pharmaceuticals
N-Methylbenzylamine (NMBA) is used for manufacturing phenylephrine, which is used as a vasoconstrictor and nasal decongestant .
Epoxy Resins and Polyurethane Foams
Dimethylbenzylamine is used as a catalyst for the formation of polyurethane foams and epoxy resins .
Synthesis of Azo-Azomethine Dyes
4-(Dimethylamino)benzaldehyde is used in the synthesis of azo-azomethine dyes by condensation reaction .
Molecular Adduct Formation
4-(Dimethylamino)benzaldehyde is used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-(dimethylamino)benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol .
Propiedades
IUPAC Name |
N,N-dimethyl-4-(methylaminomethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-11-8-9-4-6-10(7-5-9)12(2)3;/h4-7,11H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVDGGSEVSEMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589489 | |
| Record name | N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(dimethylamino)benzylamine Hydrochloride | |
CAS RN |
1158441-78-1 | |
| Record name | N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















